N-[(3-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
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Overview
Description
N-[(3-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a triazolopyrazine core makes this compound an interesting subject for research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves the formation of the triazolopyrazine core followed by the introduction of the bromophenylmethyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-bromobenzylamine with 3-methyl-1,2,4-triazole-5-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is eco-friendly and can be scaled up for large-scale production . The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-[(3-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-oxide, while substitution reactions can introduce various functional groups at the bromophenyl position .
Scientific Research Applications
N-[(3-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an antagonist at certain receptors, blocking their normal function and thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyridine: Exhibits various biological activities, including acting as enzyme inhibitors.
[1,2,4]Triazolo[4,3-a]thiadiazine: Investigated for its anticancer and antimicrobial properties.
Uniqueness
N-[(3-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is unique due to the presence of the bromophenyl group, which can enhance its biological activity and specificity. This structural feature distinguishes it from other triazolopyrazine derivatives and contributes to its potential as a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C13H12BrN5 |
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Molecular Weight |
318.17 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine |
InChI |
InChI=1S/C13H12BrN5/c1-9-17-18-13-12(15-5-6-19(9)13)16-8-10-3-2-4-11(14)7-10/h2-7H,8H2,1H3,(H,15,16) |
InChI Key |
PFRJZTIYEUYHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2NCC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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